14-benzylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate to form tricyclic intermediates . These intermediates can then be further functionalized to introduce the benzylsulfanyl and methoxyphenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidines in various chemical reactions.
Biology
In biological research, 9-(benzylsulfanyl)-8-(4-m
Properties
Molecular Formula |
C28H22N2O2S2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
14-benzylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C28H22N2O2S2/c1-32-21-14-12-20(13-15-21)30-27(31)24-23-16-11-19-9-5-6-10-22(19)25(23)34-26(24)29-28(30)33-17-18-7-3-2-4-8-18/h2-10,12-15H,11,16-17H2,1H3 |
InChI Key |
HVSQVELOBRSUOT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65 |
Origin of Product |
United States |
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